molecular formula C7H4FNO B12292151 4-Fluorobenzoxazole

4-Fluorobenzoxazole

Cat. No.: B12292151
M. Wt: 137.11 g/mol
InChI Key: AZWKZQHXUVRZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzoxazole is a fluorinated derivative of benzoxazole, an aromatic organic compound. Benzoxazoles are known for their benzene-fused oxazole ring structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-Fluorobenzoxazole can be achieved through several methods:

Chemical Reactions Analysis

4-Fluorobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to the ortho and para positions relative to the oxazole ring.

Scientific Research Applications

4-Fluorobenzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis and cell cycle regulation.

Properties

IUPAC Name

4-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKZQHXUVRZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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